Methyl potassium oxalate Methyl potassium oxalate
Brand Name: Vulcanchem
CAS No.: 10304-09-3
VCID: VC2390934
InChI: InChI=1S/C3H4O4.K/c1-7-3(6)2(4)5;/h1H3,(H,4,5);/q;+1/p-1
SMILES: COC(=O)C(=O)[O-].[K+]
Molecular Formula: C3H3KO4
Molecular Weight: 142.15 g/mol

Methyl potassium oxalate

CAS No.: 10304-09-3

Cat. No.: VC2390934

Molecular Formula: C3H3KO4

Molecular Weight: 142.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl potassium oxalate - 10304-09-3

Specification

CAS No. 10304-09-3
Molecular Formula C3H3KO4
Molecular Weight 142.15 g/mol
IUPAC Name potassium;2-methoxy-2-oxoacetate
Standard InChI InChI=1S/C3H4O4.K/c1-7-3(6)2(4)5;/h1H3,(H,4,5);/q;+1/p-1
Standard InChI Key SJNHYWHFXPPTJJ-UHFFFAOYSA-M
SMILES COC(=O)C(=O)[O-].[K+]
Canonical SMILES COC(=O)C(=O)[O-].[K+]

Introduction

Chemical Properties and Structure

Basic Information

Methyl potassium oxalate, also known as Potassium 2-methoxy-2-oxoacetate, is characterized by the following properties:

PropertyValue
Chemical FormulaC₃H₃KO₄
CAS Number10304-09-3
Molecular Weight142.15 g/mol
IUPAC Namepotassium;2-methoxy-2-oxoacetate
SynonymsPotassium methyl oxalate, Ethanedioic acid, monomethyl ester, potassium salt
InChIInChI=1S/C3H4O4.K/c1-7-3(6)2(4)5;/h1H3,(H,4,5);/q;+1/p-1
SMILESCOC(=O)C(=O)[O-].[K+]

Structural Characteristics

The structural composition of methyl potassium oxalate consists of an oxalate ion (C₂O₄²⁻) with one of its carboxylate groups esterified with a methyl group, while the other carboxylate group is ionically bonded to a potassium ion . This arrangement gives the compound both covalent character (through the methyl ester bond) and ionic character (through the potassium salt formation).

Synthesis Methods

From Dimethyl Oxalate and Potassium Acetate

One of the documented methods for synthesizing methyl potassium oxalate involves the reaction of dimethyl oxalate with potassium acetate in methanol:

ReagentQuantityRole
Dimethyl oxalate11.8g (0.1mol)Starting material
Potassium acetate9.8g (0.1mol)Source of potassium
Water1.8ml (0.1mol)Reactant
Methanol20mlSolvent

Synthesis Procedure:

  • Combine dimethyl oxalate, potassium acetate, and methanol in a 100ml flask

  • Add water via syringe

  • Stir under reflux conditions at 90°C for 2 hours

  • Cool to room temperature

  • Add 20ml diethyl ether to precipitate the product

  • Filter the white crystalline solid, wash with methanol and diethyl ether

  • Dry under vacuum at 30°C for 2 hours

The reaction yields methyl potassium oxalate as a white crystalline solid. Analysis confirms the product with a C/H ratio of 11.88(w/w), close to the calculated value of 11.91(w/w) for C₃H₃O₄K .

Biochemical Properties

Mechanism of Action

Methyl potassium oxalate, as a derivative of oxalic acid, exhibits biochemical properties related to oxalate metabolism. Oxalate is a metabolic end-product, and its systemic concentrations can vary among individuals.

Similar to other oxalates, methyl potassium oxalate readily forms salts with divalent metals, particularly calcium. This property is significant in biochemical contexts where calcium metabolism is involved.

Cellular Effects

Research indicates that in certain cellular contexts, exposure to this compound can induce oxidative stress in cells such as renal tubular epithelial cells. This stress leads to the production of reactive oxygen species (ROS) and activation of the NF-κB signaling pathway.

The compound interacts with various enzymes and proteins in biochemical pathways. One key enzyme it interacts with is oxalyl-CoA decarboxylase, which catalyzes the decarboxylation of oxalyl-CoA to formyl-CoA and carbon dioxide.

Pharmacokinetics

While specific pharmacokinetic data for methyl potassium oxalate is limited, research on related oxalate compounds indicates that measurements of urinary oxalate are typically performed on 24-hour urine collections via high-performance liquid chromatography or colorimetric enzymatic methods.

Chemical Reactions and Applications

Types of Reactions

Methyl potassium oxalate participates in various chemical reactions:

Reaction TypeDescriptionProductsConditions
OxidationReaction with strong oxidizing agentsCarbon dioxide and waterAcidic conditions, with agents like potassium permanganate
ReductionLess common but possibleSimpler organic compoundsSpecific reducing agents
SubstitutionNucleophilic substitution reactionsVarious organic compoundsMild conditions with different nucleophiles

Applications in Organic Synthesis

Methyl potassium oxalate has demonstrated utility in several organic synthesis applications:

  • Decarboxylative Ethoxycarbonylation: Used as a reagent in palladium-catalyzed decarboxylative ortho-ethoxycarbonylation of O-methyl ketoximes and 2-arylpyridines. This application is significant as it provides a nontoxic and easily handled reagent for introducing an ester group via palladium-catalyzed ligand-directed C–H activation .

  • Synthesis of Methyl Esters: In research settings, potassium methyl oxalate has been employed to react with 4-bromotoluene to produce 4-methylbenzoic acid methyl ester, demonstrating its utility in the synthesis of aromatic esters .

The compound has been reported to produce good yields (52%) in the synthesis of 4-methylbenzoic acid methyl ester when reacted with 4-bromotoluene according to general procedure methods documented in research literature .

Comparison with Similar Compounds

Comparison with Potassium Oxalate

Potassium oxalate (C₂K₂O₄) differs from methyl potassium oxalate in structure and properties:

PropertyMethyl Potassium OxalatePotassium Oxalate
Chemical FormulaC₃H₃KO₄C₂K₂O₄
Molecular Weight142.15 g/mol166.22 g/mol
StructureOne methyl group, one potassium ionTwo potassium ions
Boiling PointNot specified in research365.1°C at 760 mmHg
Flash PointNot specified in research188.8°C

Potassium oxalate lacks the methyl group present in methyl potassium oxalate, instead having a second potassium ion bonded to the second carboxylate group of the oxalate ion .

Comparison with Potassium Oxalate Monohydrate

Potassium oxalate monohydrate (C₂H₂K₂O₅) contains a water molecule in its crystal structure:

PropertyMethyl Potassium OxalatePotassium Oxalate Monohydrate
Chemical FormulaC₃H₃KO₄C₂H₂K₂O₅
Molecular Weight142.15 g/mol184.24 g/mol
Melting PointNot specified in research310°C (590°F)
AppearanceWhite crystalline solidWhite Powder
DensityNot specified in research2.13 g/cm³

The monohydrate form exhibits different physical properties and is commonly used in analytical chemistry and as a precursor in various chemical synthesis pathways .

Uniqueness of Methyl Potassium Oxalate

Methyl potassium oxalate is unique due to the presence of both a methyl group and a potassium ion in its structure. This combination gives it distinct chemical properties and reactivity compared to other oxalates, making it valuable for specific chemical applications.

Recent Research Applications

Catalytic Chemistry Applications

Recent research has explored the use of methyl potassium oxalate as a reagent in palladium-catalyzed decarboxylative ortho-ethoxycarbonylation reactions. This method is notable for introducing an ester group via palladium-catalyzed ligand-directed C–H activation, providing a nontoxic alternative to traditional reagents .

The ortho-ethoxycarbonylation of O-methyl ketoximes proceeded smoothly with methyl potassium oxalate, affording the desired products in moderate to good yields. Furthermore, pyridine could also be employed as a directing group to obtain similar results in this transformation .

Connection to Dimethyl Oxalate Production

Research on the production of dimethyl oxalate, a precursor to methyl potassium oxalate, has advanced with methods involving carbon monoxide and methyl nitrite in the presence of platinum-group metal catalysts. These developments may indirectly impact the availability and synthesis methods for methyl potassium oxalate .

FormPurity LevelsCommon Package Sizes
Crystalline solidResearch grade (99%+)500mg, 1g
PowderMultiple grades availableVarious research quantities

Current market pricing (as of 2019) shows the compound being sold at approximately €32-34 for 500mg-1g quantities from research chemical suppliers .

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